molecular formula C17H15ClN2O3 B11465918 6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

Cat. No.: B11465918
M. Wt: 330.8 g/mol
InChI Key: NKTCMUNZKWUXGS-UHFFFAOYSA-N
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Description

6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a pyrano[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the pyrano[2,3-d]pyrimidine core .

Mechanism of Action

Comparison with Similar Compounds

6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE can be compared with other pyrano[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrano[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15ClN2O3/c1-8(21)13-9(2)23-17-15(16(22)19-10(3)20-17)14(13)11-6-4-5-7-12(11)18/h4-7,14H,1-3H3,(H,19,20,22)

InChI Key

NKTCMUNZKWUXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(O1)N=C(NC2=O)C)C3=CC=CC=C3Cl)C(=O)C

Origin of Product

United States

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